E6201 - 603987-35-5

E6201

Catalog Number: EVT-288193
CAS Number: 603987-35-5
Molecular Formula: C21H27NO6
Molecular Weight: 389.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
E6201 has been investigated for the treatment of Chronic Plaque Psoriasis.
MEK-1/MEKK-1 Inhibitor E6201 is a synthetic, fungal metabolite analogue inhibitor of mitogen-activated protein kinase kinase 1 (MEK-1) and mitogen-activated protein kinase kinase kinase 1 (MEKK-1) with potential antipsoriatic and antineoplastic activities. MEK-1/MEKK-1 inhibitor E6201 specifically binds to and inhibits the activities of MEK-1 and MEKK-1, which may result in the inhibition of tumor cell proliferation. MEK-1 and MEKK-1 are key components in the RAS/RAF/MEK/MAPK signaling pathway, which regulates cell proliferation and is frequently activated in human cancers.
Synthesis Analysis

The synthesis of E6201 involves complex chemical processes that yield a compound with specific pharmacological properties. The compound's structure is based on the fungal metabolite f152A1, modified to enhance its inhibitory activity against MEK1 and FLT3. The synthesis typically includes steps such as:

  • Formation of key intermediates: These are synthesized through reactions involving various reagents that facilitate the construction of the core structure.
  • Purification: After synthesis, E6201 undergoes purification processes like crystallization or chromatography to ensure high purity levels suitable for clinical use.
  • Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of E6201 .
Molecular Structure Analysis

E6201 has a molecular formula of C21H27NO6C_{21}H_{27}NO_6 and a molecular weight of approximately 393.45 g/mol. Its structure features:

  • A benzoxacyclotetradecin core, which is responsible for its interaction with target kinases.
  • Functional groups that enhance its solubility and binding affinity to MEK1 and FLT3.

The compound's structural data can be represented using various chemical notation systems, including InChIKey: MWUFVYLAWAXDHQ-HMNLTAHHSA-N, which provides a unique identifier for E6201 in chemical databases .

Chemical Reactions Analysis

E6201 primarily functions through its ability to inhibit phosphorylation events mediated by MEK1 and FLT3. The key reactions include:

  • Inhibition of MEK1: E6201 competes with ATP for binding at the active site of MEK1, preventing its activation and subsequent phosphorylation of extracellular signal-regulated kinases (ERKs).
  • Inhibition of FLT3: Similarly, E6201 binds to FLT3, blocking its activation and downstream signaling pathways involved in cell proliferation and survival.

These interactions lead to reduced cellular proliferation in cancer cells harboring specific mutations .

Mechanism of Action

The mechanism of action of E6201 involves several key processes:

  • ATP competition: As an ATP-competitive inhibitor, E6201 binds to the ATP-binding site on MEK1, preventing ATP from activating the kinase.
  • Signal pathway modulation: By inhibiting MEK1, E6201 disrupts the MAPK signaling pathway, leading to decreased cell proliferation and increased apoptosis in cancer cells.
  • Targeting mutations: E6201 has shown effectiveness against cancer cells with resistance mutations (e.g., MEK1-C121S), which typically confer resistance to other inhibitors like selumetinib .
Physical and Chemical Properties Analysis

E6201 possesses several notable physical and chemical properties:

  • Solubility: It exhibits good solubility in organic solvents but limited solubility in water, which influences its formulation for intravenous administration.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds .
Applications

E6201 is primarily explored for its therapeutic applications in oncology:

  • Cancer Treatment: It is being tested in clinical trials for treating various cancers, particularly those associated with BRAF mutations (e.g., melanoma) and FLT3 mutations (e.g., acute myeloid leukemia).
  • Combination Therapies: There is ongoing research into using E6201 in combination with other therapies to enhance efficacy against resistant cancer types .

Properties

CAS Number

603987-35-5

Product Name

E6201

IUPAC Name

(4S,5R,6Z,9S,10S,12E)-16-(ethylamino)-9,10,18-trihydroxy-4,5-dimethyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C21H27NO6/c1-4-22-15-10-14-6-5-7-16(23)20(26)17(24)9-8-12(2)13(3)28-21(27)19(14)18(25)11-15/h5-6,8-13,16,20,22-23,25-26H,4,7H2,1-3H3/b6-5+,9-8-/t12-,13+,16+,20+/m1/s1

InChI Key

MWUFVYLAWAXDHQ-HMNLTAHHSA-N

SMILES

CCNC1=CC2=C(C(=C1)O)C(=O)OC(C(C=CC(=O)C(C(CC=C2)O)O)C)C

Solubility

Soluble in DMSO, not in water

Synonyms

14-(ethylamino)-8,9,16-trihydroxy-3,4-dimethyl-3,4,9,19-tetrahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione
E 6201
E-6201
E6201 cpd

Canonical SMILES

CCNC1=CC2=C(C(=C1)O)C(=O)OC(C(C=CC(=O)C(C(CC=C2)O)O)C)C

Isomeric SMILES

CCNC1=CC\2=C(C(=C1)O)C(=O)O[C@H]([C@@H](/C=C\C(=O)[C@H]([C@H](C/C=C2)O)O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.